

An In-depth Technical Guide to the Chemical Properties of Cupric Acetate Monohydrate

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Compound of Interest

Compound Name: Cupric acetate monohydrate

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Introduction

Cupric acetate monohydrate, with the chemical formula $\text{Cu}(\text{CH}_3\text{COO})_2 \cdot \text{H}_2\text{O}$, is a crystalline solid that serves as a versatile reagent and precursor in numerous chemical applications.^{[1][2]} Its utility spans from being a catalyst in organic synthesis to applications in biochemical assays. This guide provides a comprehensive overview of its core chemical properties, supported by detailed experimental protocols and visual representations of key reactions to facilitate its application in research and development.

Physicochemical Properties

Cupric acetate monohydrate is a blue-green crystalline solid.^[3] Key physical and chemical properties are summarized in the tables below.

Table 1: General Properties of Cupric Acetate Monohydrate

Property	Value	Reference
Chemical Formula	$\text{Cu}(\text{CH}_3\text{COO})_2 \cdot \text{H}_2\text{O}$	[4]
Molecular Weight	199.65 g/mol	[4][5][6]
Appearance	Blue-green crystalline solid	[3][7]
Odor	Slight acetic acid odor	[8]
CAS Number	6046-93-1	[4][5][6][9]

Table 2: Solubility and pH

Property	Value	Reference
Solubility in Water	7.2 g/100 mL (cold water), 20 g/100 mL (hot water)	[7]
Solubility in other solvents	Soluble in alcohol; slightly soluble in ether and glycerol	[7][10][11]
pH of aqueous solution	5.2 - 5.5 (20 g/L)	[8][10][12]

Table 3: Thermal Properties

Property	Value	Reference
Melting Point	115 °C (decomposes)	[10][11][13]
Boiling Point	240 °C	[8][10][13]
Decomposition Temperature	Decomposes at approximately 240-250 °C	[11][14][15]

Table 4: Crystal and Molecular Structure

Property	Value	Reference
Crystal System	Monoclinic	[7]
Structure Description	Adopts a paddle-wheel structure with dimeric copper centers.	[7]
Cu-Cu distance	2.617(1) Å	[16][17]

Spectroscopic Properties

Infrared (IR) Spectroscopy

The IR spectrum of **cupric acetate monohydrate** exhibits characteristic absorption bands corresponding to the vibrations of its functional groups. The presence of water of hydration is indicated by a broad O-H stretching band. The acetate groups show strong asymmetric and symmetric COO⁻ stretching vibrations.

Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Assignment	Reference
~3415	O-H stretching (water of hydration)	[1]
~1619	H-O-H scissoring (water of hydration)	[1]
~1580	Asymmetric COO ⁻ stretching	
~1440	Symmetric COO ⁻ stretching	

UV-Visible (UV-Vis) Spectroscopy

In solution, **cupric acetate monohydrate** typically displays a broad absorption band in the visible region, which is attributed to d-d transitions of the Cu(II) ion.

Key UV-Vis Absorption Bands

Wavelength (nm)	Solvent/Medium	Assignment	Reference
~680	EPA (ethylether, isopentane, ethanol)	d-d transition	[18]
~250-263	Aqueous	Charge-transfer	[1]

Magnetic Properties

Cupric acetate monohydrate is a classic example of a magnetically coupled dimeric system. The two copper(II) centers are antiferromagnetically coupled, leading to a decrease in magnetic susceptibility at low temperatures.[16][17] The magnetic moment at room temperature is approximately 2.1 Bohr magnetons and decreases significantly as the temperature is lowered.[16][17]

Experimental Protocols

Determination of Aqueous Solubility

Objective: To determine the solubility of **cupric acetate monohydrate** in water at various temperatures.

Materials:

- **Cupric acetate monohydrate**
- Distilled water
- Temperature-controlled water bath or hot plate with magnetic stirrer
- Analytical balance
- Several glass vials with screw caps
- Filtration apparatus (e.g., syringe filters)
- UV-Vis spectrophotometer or other suitable analytical instrument for concentration determination

Procedure:

- Prepare a series of saturated solutions by adding an excess amount of **cupric acetate monohydrate** to a known volume of distilled water in separate vials.
- Place the vials in a temperature-controlled water bath set to the desired temperatures (e.g., 20°C, 40°C, 60°C).
- Allow the solutions to equilibrate for a sufficient period (e.g., 24 hours) with continuous stirring to ensure saturation.
- After equilibration, cease stirring and allow the undissolved solid to settle.
- Carefully withdraw a known volume of the supernatant using a pre-heated syringe and immediately filter it through a syringe filter to remove any undissolved particles.
- Dilute the filtered solution to a known volume with distilled water.
- Determine the concentration of copper(II) in the diluted solution using a suitable analytical method, such as UV-Vis spectrophotometry by creating a calibration curve with solutions of known concentrations.
- Calculate the solubility in g/100 mL for each temperature.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of **cupric acetate monohydrate**.

Materials:

- **Cupric acetate monohydrate**
- Thermogravimetric analyzer (TGA)
- Alumina or platinum crucibles
- Inert gas (e.g., nitrogen)

Procedure:

- Calibrate the TGA instrument according to the manufacturer's instructions.
- Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA crucible.
- Place the crucible in the TGA furnace.
- Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.
- Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
- Record the mass loss as a function of temperature.
- Analyze the resulting TGA curve to identify the temperatures of dehydration and decomposition. The first weight loss step corresponds to the loss of the water molecule, and subsequent steps correspond to the decomposition of the anhydrous salt.[\[19\]](#)

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of **cupric acetate monohydrate** to identify its functional groups.

Materials:

- **Cupric acetate monohydrate**
- Fourier-transform infrared (FTIR) spectrometer
- Agate mortar and pestle
- Potassium bromide (KBr, IR grade)
- Pellet press

Procedure:

- Thoroughly dry the KBr powder to remove any moisture.
- Grind a small amount of **cupric acetate monohydrate** (about 1-2 mg) with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Record the background spectrum of the empty sample compartment.
- Record the spectrum of the sample from approximately 4000 to 400 cm^{-1} .
- Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Visible (UV-Vis) Spectroscopy

Objective: To obtain the UV-Visible absorption spectrum of **cupric acetate monohydrate** in a suitable solvent.

Materials:

- **Cupric acetate monohydrate**
- A suitable solvent (e.g., distilled water or ethanol)
- UV-Vis spectrophotometer
- Quartz cuvettes

Procedure:

- Prepare a dilute solution of **cupric acetate monohydrate** of a known concentration in the chosen solvent.
- Turn on the UV-Vis spectrophotometer and allow it to warm up.

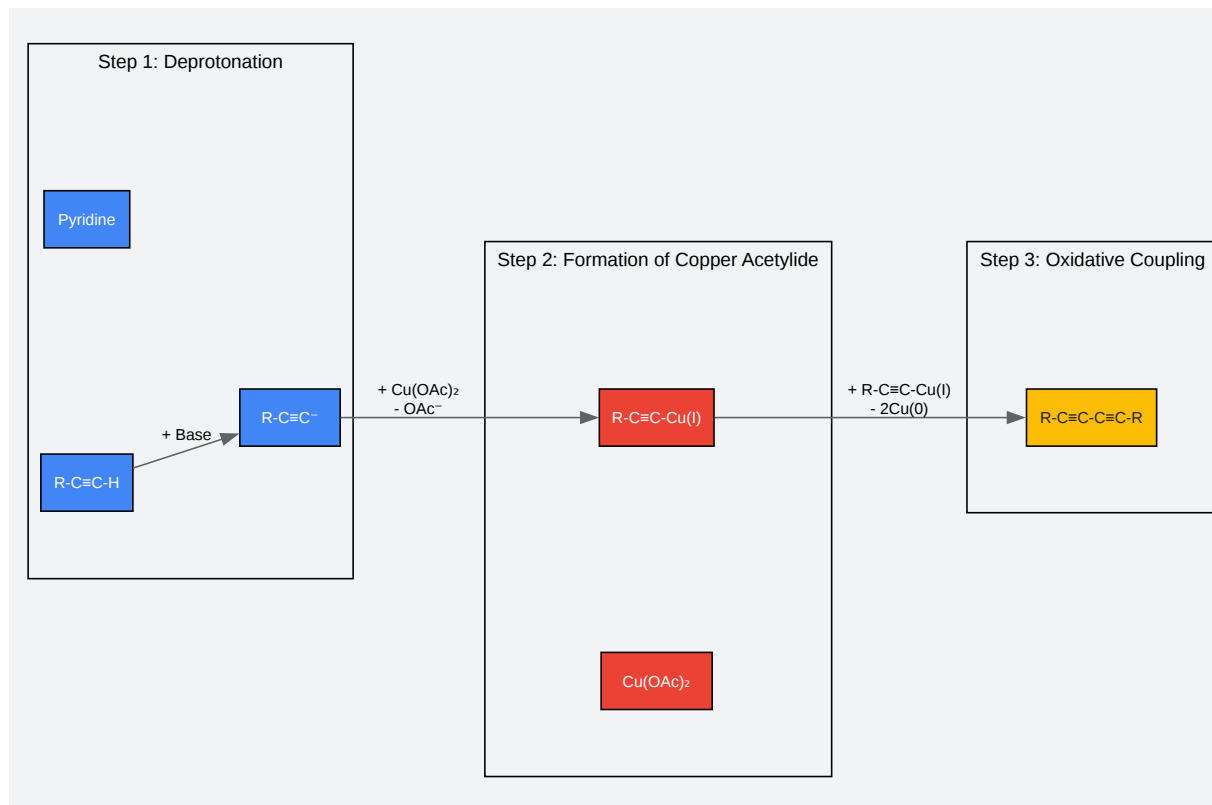
- Fill a quartz cuvette with the pure solvent to be used as a blank.
- Place the blank cuvette in the spectrophotometer and record the baseline.
- Rinse the cuvette with the sample solution and then fill it with the sample solution.
- Place the sample cuvette in the spectrophotometer.
- Scan the absorbance of the solution over the desired wavelength range (e.g., 200-800 nm).
- Identify the wavelength of maximum absorbance (λ_{max}) and record the absorbance value.

Key Reaction Pathways and Mechanisms

Cupric acetate monohydrate is a key reagent in several important organic reactions. The following diagrams illustrate the mechanisms of some of these reactions.

Eglinton Reaction

The Eglinton reaction is the oxidative coupling of two terminal alkynes using a copper(II) salt, such as cupric acetate, in the presence of a base like pyridine. This reaction forms a symmetrical diyne.

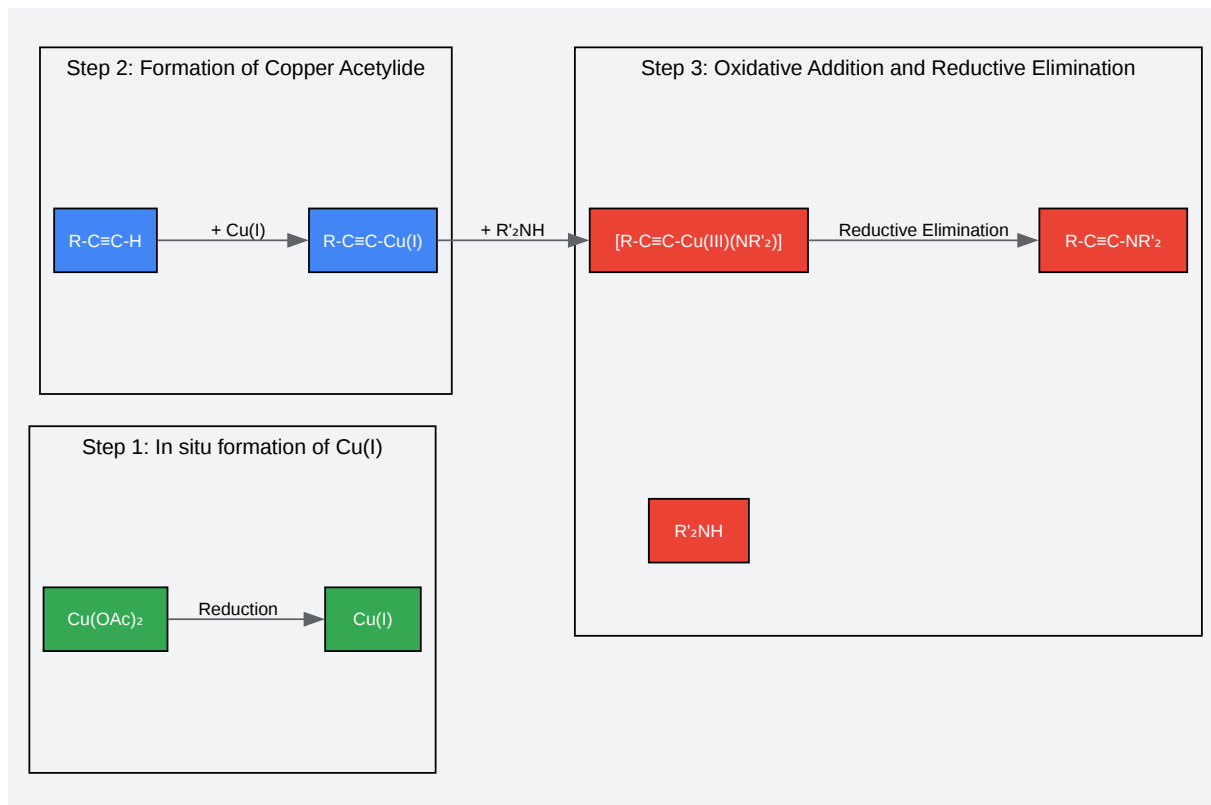


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Figure 1: Mechanism of the Eglinton Reaction.

Synthesis of Ynamines

Copper(II) acetate can catalyze the coupling of terminal alkynes with amines to form ynamines. The reaction often proceeds through a copper(I) intermediate.

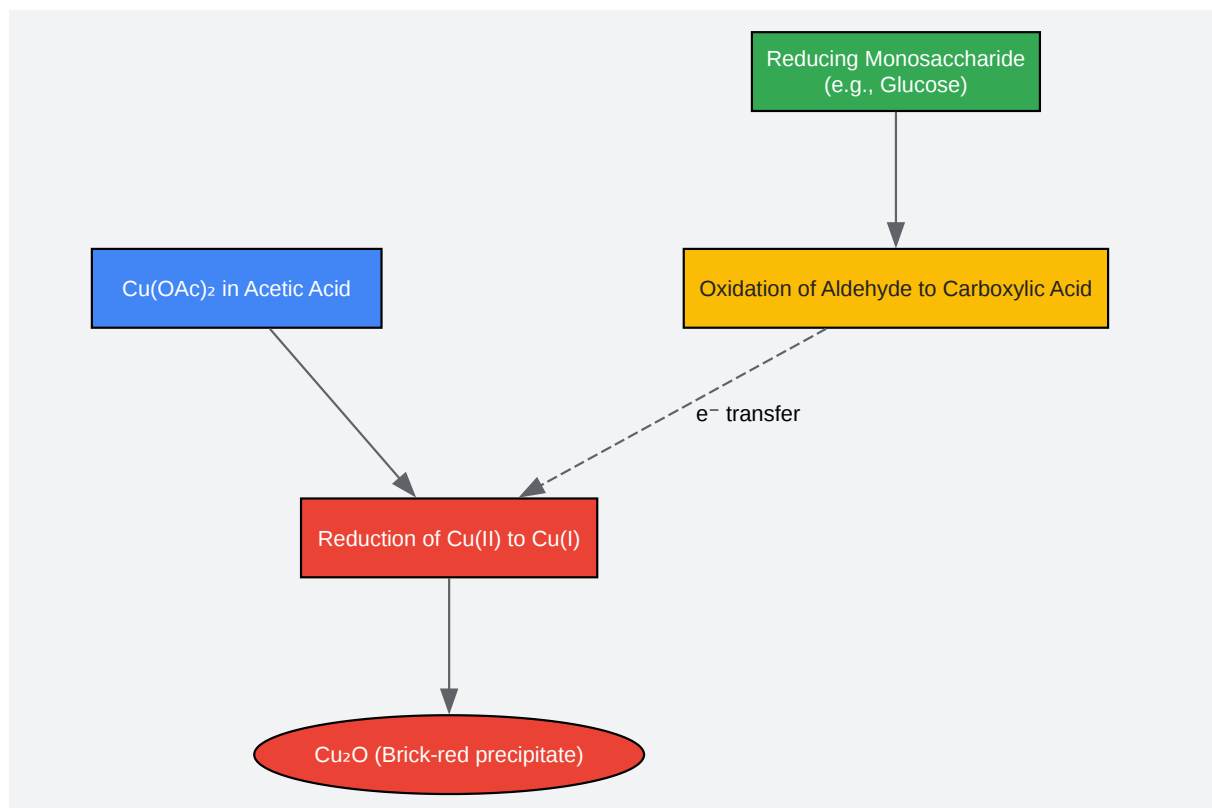


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Figure 2: Catalytic cycle for Ynamine Synthesis.

Barfoed's Test

Barfoed's test uses cupric acetate in a weakly acidic solution to distinguish between reducing monosaccharides and disaccharides. Monosaccharides react faster to produce a brick-red precipitate of copper(I) oxide.[5][20]



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Figure 3: Simplified reaction pathway for Barfoed's Test.

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